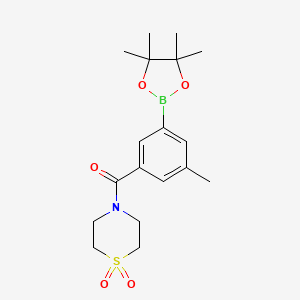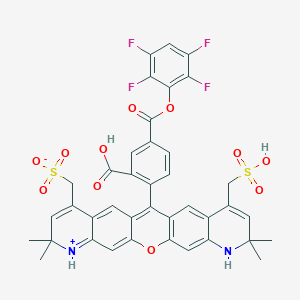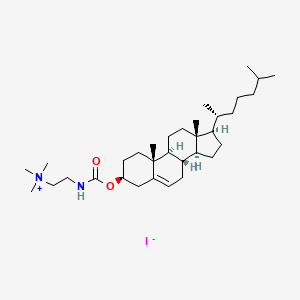
Cholesteryl N-(trimethylammonioethyl)carbamate Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl N-(trimethylammonioethyl)carbamate iodide is a cationic cholesterol derivative. This compound is known for its applications in gene delivery systems, lipid-based nanoparticles, and membrane biology. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl N-(trimethylammonioethyl)carbamate iodide typically involves the reaction of cholesteryl chloroformate with N-(trimethylammonioethyl)amine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may involve multiple steps, including filtration, centrifugation, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl N-(trimethylammonioethyl)carbamate iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quaternary ammonium salt .
Applications De Recherche Scientifique
Cholesteryl N-(trimethylammonioethyl)carbamate iodide has a wide range of scientific research applications, including:
Gene Delivery Systems: The compound is used in the formulation of liposomes and other lipid-based nanoparticles for gene delivery.
Membrane Biology: The compound is used to study membrane dynamics and interactions due to its ability to integrate into lipid bilayers.
Nanoparticle Formulation: It is used in the preparation of lipid-based nanoparticles for drug delivery and other biomedical applications.
Mécanisme D'action
The mechanism of action of cholesteryl N-(trimethylammonioethyl)carbamate iodide involves its integration into lipid bilayers, where it can interact with membrane proteins and other components. The cationic nature of the compound allows it to form electrostatic interactions with negatively charged molecules, facilitating the delivery of genetic material or drugs into cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryl N-(trimethylammonioethyl)carbamate chloride: This compound is similar in structure but contains a chloride ion instead of an iodide ion.
Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride: Another cationic cholesterol derivative used in similar applications.
Uniqueness
Cholesteryl N-(trimethylammonioethyl)carbamate iodide is unique due to its iodide ion, which can influence its solubility and reactivity compared to its chloride counterpart. This can affect its efficiency in gene delivery and other applications .
Propriétés
Formule moléculaire |
C33H59IN2O2 |
|---|---|
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C33H58N2O2.HI/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1 |
Clé InChI |
QGTPKFJLEHBKPF-SLJWVUDPSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCC[N+](C)(C)C)C)C.[I-] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


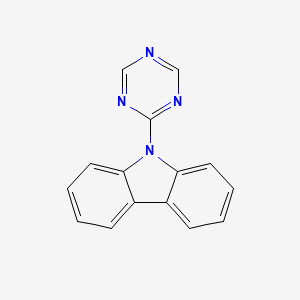

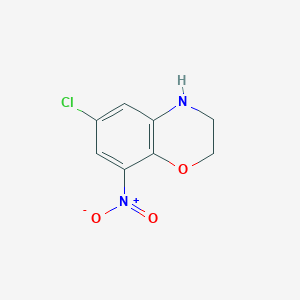
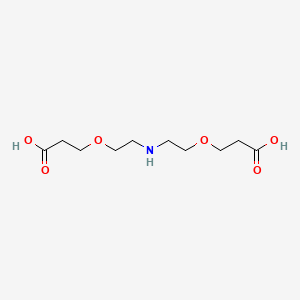
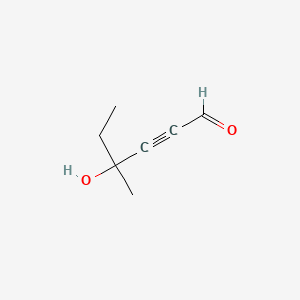
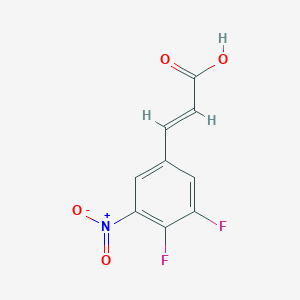
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
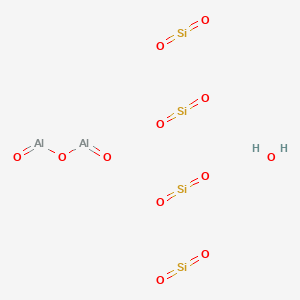

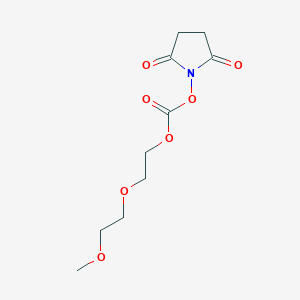
![(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
